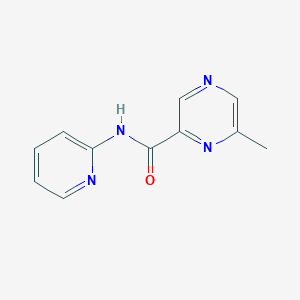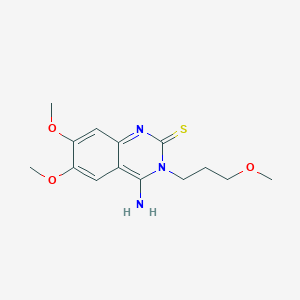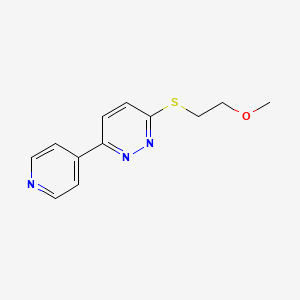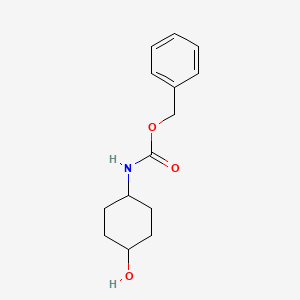
4-(5-Bromo-1-benzofuran-2-yl)-6-methylchromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(5-Bromo-1-benzofuran-2-yl)-6-methylchromen-2-one” is a chemical compound that belongs to the class of benzofuran compounds . Benzofuran compounds are ubiquitous in nature and have been shown to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a subject of interest in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Applications De Recherche Scientifique
Antimicrobial Activity
Benzofuran derivatives, including 5-bromo-6-methylchromone, have attracted attention due to their potential antimicrobial properties. Researchers have synthesized and evaluated these compounds for their ability to combat multidrug-resistant pathogenic bacteria. Specifically, biphenyl methanones derived from this compound have shown antimicrobial activity with minimal inhibitory concentrations ranging between 0.001 and 0.500 mg/mL . Further investigations into its mechanism of action are ongoing.
Antioxidant Properties
The introduction of a hydroxyl group at the carbonyl carbon enhances the antioxidant property of 5-bromo-6-methylchromone. Tertiary alcohols and carbinols corresponding to this compound have demonstrated promising antioxidant activity. These findings suggest potential applications in oxidative stress-related conditions .
Analgesic Potential
While not extensively studied, benzofuran derivatives have been explored for their analgesic properties. Although specific data on 5-bromo-6-methylchromone’s analgesic effects are limited, its structural similarity to other bioactive benzofurans warrants further investigation .
Anti-Tumor Activity
Although not directly linked to 5-bromo-6-methylchromone, related benzofuran compounds have exhibited anti-tumor properties. For instance, (4-hydroxy-3-methyl-6-phenyl-benzofuran-2-yl)phenylmethanone has been identified as a potent anti-tumor agent . Researchers may explore similar effects for our target compound.
Biological Activity Modulation
Substituted phenyl-benzofuran compounds have been investigated for their diverse pharmacological properties, including anti-inflammatory, anticancer, and anticonvulsant effects. The unique structure of 5-bromo-6-methylchromone suggests potential modulation of various biological pathways .
Synthetic Applications
Researchers have successfully synthesized 5-bromo-6-methylchromone and its derivatives using various methods. For instance, the compound (5-bromo-1-benzofuran-2-yl)(4-bromophenyl)methanone was synthesized from the reaction of 2-bromo-1-(4-bromophenyl)ethanone and 5-bromo-2-hydroxybenzaldehyde . These synthetic pathways enable further exploration and modification of the compound for specific applications.
Orientations Futures
Benzofuran compounds, including “4-(5-Bromo-1-benzofuran-2-yl)-6-methylchromen-2-one”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on leveraging these compounds as potential natural drug lead compounds .
Propriétés
IUPAC Name |
4-(5-bromo-1-benzofuran-2-yl)-6-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrO3/c1-10-2-4-16-13(6-10)14(9-18(20)22-16)17-8-11-7-12(19)3-5-15(11)21-17/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKWZCNLMBQUHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=C(O3)C=CC(=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Bromo-1-benzofuran-2-yl)-6-methylchromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl-2-fluoro-N-(4-methylphenyl)benzamide](/img/structure/B2554783.png)


![N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2554787.png)









![N-[[3-[Methyl(methylsulfonyl)amino]phenyl]methyl]but-2-ynamide](/img/structure/B2554806.png)